molecular formula C8H9N3O3 B2858181 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid CAS No. 2413877-48-0

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid

Cat. No.: B2858181
CAS No.: 2413877-48-0
M. Wt: 195.178
InChI Key: GJVGAZWYIJMPMZ-UHFFFAOYSA-N
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Description

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the reaction of appropriate precursors such as amines, aldehydes, and ketones under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and alkenes.

Major Products Formed: The reactions can yield various derivatives of the compound, including hydroxylated, halogenated, and alkylated versions, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyrimidine core is valuable in the development of new chemical entities.

Biology: In biological research, the compound has been studied for its potential antimicrobial and antiviral properties. It can be used to develop new drugs targeting various pathogens.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have been investigated for their potential use in treating diseases such as cancer and inflammatory disorders.

Industry: In the materials industry, the compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines

  • Imidazole derivatives

  • Pyrimidines

Uniqueness: 2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is unique due to its specific structural features, such as the presence of the oxo group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo-pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C10H10N4O3\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Research indicates that compounds with imidazo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways essential for tumor growth.

Case Study:
A study conducted by researchers demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and prostate cancer cells (PC3), indicating potent cytotoxic effects .

CompoundCell LineIC50 (μM)
This compoundMCF74.62
Related derivativePC31.18

Antibacterial Activity

The antibacterial properties of imidazo-pyrimidine derivatives have also been explored. These compounds have shown effectiveness against a range of bacterial strains, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Research Findings:
A patent review highlighted that similar compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum efficacy .

Safety and Toxicity Profiles

Preliminary toxicity studies are crucial for evaluating the safety profiles of new compounds. For example, acute toxicity assessments in animal models have revealed that certain derivatives exhibit favorable safety margins at therapeutic doses. The compound's pharmacokinetics and toxicological profiles are essential for determining its viability as a therapeutic agent.

Properties

IUPAC Name

2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-6(13)3-5-4-11-2-1-9-8(11)10-7(5)14/h1-2,5H,3-4H2,(H,12,13)(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGAZWYIJMPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC=CN21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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